Cas no 5978-22-3 (H-Lys(Z)-OtBu.HCl)

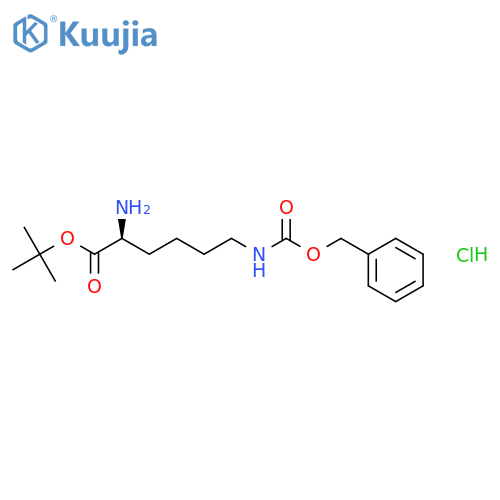

H-Lys(Z)-OtBu.HCl structure

商品名:H-Lys(Z)-OtBu.HCl

CAS番号:5978-22-3

MF:C18H29ClN2O4

メガワット:372.886864423752

MDL:MFCD00038898

CID:95353

PubChem ID:13536460

H-Lys(Z)-OtBu.HCl 化学的及び物理的性質

名前と識別子

-

- H-LYS(Z)-OTBU HCL

- (S)-tert-Butyl 2-amino-6-(benzyloxycarbonylamino)hexanoate

- (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

- HCl.H-Lys(Z)-OtBu

- H-LYS(CBZ)-OBUT·HCL

- H-Lys(z)-OBut·HCl

- H-Lys(z)-ObutHCl

- H-Lys(Z)-OtBu · HCl

- H-LYS(Z)-OTBU HYDROCHLORIDE

- H-Lys(Z)-OtBu.HCl

- H-Lys(Z)-OtBu•HCl

- H-Lys(Z)-OtBu�HCl

- Nε-Z-L-lysine tert-butyl ester hydrochloride

- tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate,hydrochloride

- hydrochloride

- Tert-butyl (2s)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

- tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride

- Z-Lys-OtBu HCl

- Lys(Cbz)OtBu.HCl

- Lys(Z)-OtBu HCl

- H-Lys(Z)-OtBuCl

- Nepsilon-Cbz-L-lysine tert-Butyl Ester Hydrochloride

- H-L-Lys(Z)-OtBu hydrochloride

- HEMZMPXAQORYDR-RSAXXLAASA-N

- H-Lys(CBZ)-O-t-Bu

- tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)

- A858019

- BP-11276

- AKOS015844367

- tert-butyl Nepsilon -benzyloxycarbonyllysinate hydrochloride

- 5978-22-3

- SCHEMBL7990901

- tert-Butyl N6-((benzyloxy)carbonyl)-L-lysinate hydrochloride

- (S)-tert-butyl 2-amino-6-(benzyloxycarbonylamino)hexanoate hydrochloride

- H-Lys(CBZ)-O-t-Bu hydrochloride

- GS-6303

- HY-W008029

- F10954

- Tert-butyl (2s)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate hydrochloride

- DTXSID50543194

- CS-W008029

- MFCD00038898

- AMY30895

- H-L-Lys(Z)-OtBu*HCl

- EN300-72021

- tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

- AKOS015998699

- 2-amino-6-benzyloxycarbonylamino-hexanoic acid tert-bu ester,hydrochloride

-

- MDL: MFCD00038898

- インチ: 1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1

- InChIKey: HEMZMPXAQORYDR-RSAXXLAASA-N

- ほほえんだ: Cl[H].O(C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 372.18200

- どういたいしつりょう: 372.1815851g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 11

- 複雑さ: 387

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 90.6

じっけんとくせい

- 色と性状: 未確定

- ふってん: 469.6℃ at 760 mmHg

- フラッシュポイント: 237.8℃

- PSA: 90.65000

- LogP: 4.64530

- ようかいせい: 未確定

H-Lys(Z)-OtBu.HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W008029-500g |

H-Lys(Z)-OtBu.HCl |

5978-22-3 | ≥97.0% | 500g |

$1043.0 | 2022-04-27 | |

| Oakwood | 213710-1g |

H-Lys(Z)-OtBu HCl |

5978-22-3 | 95% | 1g |

$12.00 | 2024-07-19 | |

| Chemenu | CM119689-1000g |

Nepsilon-Cbz-L-lysine tert-Butyl Ester Hydrochloride |

5978-22-3 | 97% | 1000g |

$*** | 2023-03-29 | |

| Enamine | EN300-72021-1.0g |

tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |

5978-22-3 | 98% | 1.0g |

$24.0 | 2023-02-12 | |

| Enamine | EN300-72021-2.5g |

tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |

5978-22-3 | 98% | 2.5g |

$25.0 | 2023-02-12 | |

| Enamine | EN300-72021-100.0g |

tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |

5978-22-3 | 98% | 100.0g |

$425.0 | 2023-02-12 | |

| Enamine | EN300-72021-50.0g |

tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |

5978-22-3 | 98% | 50.0g |

$236.0 | 2023-02-12 | |

| Ambeed | A230959-500g |

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride |

5978-22-3 | 97% | 500g |

$634.0 | 2025-02-20 | |

| ChemScence | CS-W008029-25g |

H-Lys(Z)-OtBu.HCl |

5978-22-3 | ≥97.0% | 25g |

$76.0 | 2022-04-27 | |

| ChemScence | CS-W008029-100g |

H-Lys(Z)-OtBu.HCl |

5978-22-3 | ≥97.0% | 100g |

$282.0 | 2022-04-27 |

H-Lys(Z)-OtBu.HCl 関連文献

-

Philipp Linning,Ute Haussmann,Isaak Beyer,Sebastian Weidlich,Heinke Schieb,Jens Wiltfang,Hans-Wolfgang Klafki,Hans-Joachim Kn?lker Org. Biomol. Chem. 2012 10 8216

-

Phillip T. Lowe,Sergio Dall'Angelo,Ian N. Fleming,Monica Piras,Matteo Zanda,David O'Hagan Org. Biomol. Chem. 2019 17 1480

5978-22-3 (H-Lys(Z)-OtBu.HCl) 関連製品

- 51644-83-8(z-d-Glu(otbu)-oh)

- 35793-73-8(Boc-D-Glu(Obzl)-Oh)

- 13574-13-5((2S)-5-benzyloxy-2-(tert-butoxycarbonylamino)-5-oxo-pentanoic acid)

- 30924-93-7(Boc-Glu-OBzl)

- 42464-96-0(NNMTi)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5978-22-3)H-Lys(Z)-OtBu.HCl

清らかである:99%

はかる:500g

価格 ($):571.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:5978-22-3)H-Lys(Z)-OtBu.HCl

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ